1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
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Overview
Description
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a bromo-substituted dimethoxyphenyl group and a dimethylphenyl group attached to a piperazine ring through a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Sulfonylation: The brominated product is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This step often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Piperazine Coupling: The sulfonylated intermediate is coupled with 4-(2,6-dimethylphenyl)piperazine under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The bromo and dimethoxyphenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine
- 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
- 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)morpholine
Uniqueness
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and sulfonyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O4S/c1-14-6-5-7-15(2)20(14)22-8-10-23(11-9-22)28(24,25)19-13-17(26-3)16(21)12-18(19)27-4/h5-7,12-13H,8-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMQMPFKPIFGKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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